molecular formula C16H17FN2O3 B2994369 ethyl 4-((4-fluorophenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847461-78-3

ethyl 4-((4-fluorophenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2994369
CAS RN: 847461-78-3
M. Wt: 304.321
InChI Key: WHMTVWPMVKVWFU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It contains a carbamoyl group (-(4-fluorophenyl)carbamoyl-) and a carboxylate ester group (ethyl 2-carboxylate). The presence of these functional groups could potentially give this compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a compound containing the (4-fluorophenyl)carbamoyl group, followed by esterification with ethanol to introduce the ethyl 2-carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrole ring, with the (4-fluorophenyl)carbamoyl and ethyl 2-carboxylate groups attached at the 4 and 2 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, which is aromatic and therefore relatively stable. The carbamoyl and carboxylate ester groups could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and carboxylate ester groups could make it more soluble in polar solvents .

Scientific Research Applications

Chemical Structure and Properties

Ethyl 4-((4-fluorophenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound synthesized through various methods. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, with its properties evaluated through quantum chemical calculations using density functional theory (Singh et al., 2013). Similarly, other derivatives such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been synthesized and characterized, indicating a broader scope of structural variants and their properties (Singh et al., 2014).

Spectroscopic and Quantum Chemical Studies

Spectroscopic techniques and quantum chemical studies play a significant role in understanding the molecular structure and properties of these compounds. For instance, a novel ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was analyzed using NMR, UV-Vis, FT-IR, and Mass spectroscopy, coupled with density functional theory calculations (Singh et al., 2013). These studies are crucial for understanding the electronic structure and potential applications of these compounds.

Potential Applications in Material Science

Some derivatives show promising characteristics for material science applications. For example, the study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests its potential use as a non-linear optical material due to its significant hyperpolarizability (Singh et al., 2014).

Binding Energy and Molecular Interactions

The binding energy and nature of molecular interactions in these compounds have been a focus of research. Studies involving topological parameters and quantum chemical analyses help in understanding the strength and nature of intra- and intermolecular interactions, which are essential for predicting the behavior of these compounds in different environments (Singh et al., 2013).

properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-4-22-16(21)14-9(2)13(10(3)18-14)15(20)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMTVWPMVKVWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

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